2-(4-fluorophenyl)-1-(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone
CAS No.: 851801-35-9
Cat. No.: VC6550269
Molecular Formula: C19H19FN2OS
Molecular Weight: 342.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851801-35-9 |
|---|---|
| Molecular Formula | C19H19FN2OS |
| Molecular Weight | 342.43 |
| IUPAC Name | 2-(4-fluorophenyl)-1-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone |
| Standard InChI | InChI=1S/C19H19FN2OS/c1-14-4-2-3-5-16(14)13-24-19-21-10-11-22(19)18(23)12-15-6-8-17(20)9-7-15/h2-9H,10-13H2,1H3 |
| Standard InChI Key | FWUYTXHGBYVZSI-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1CSC2=NCCN2C(=O)CC3=CC=C(C=C3)F |
Introduction
Structural Characteristics and Molecular Design
Core Functional Groups
The compound features a 4,5-dihydroimidazole ring system substituted at position 1 with a 2-(4-fluorophenyl)ethanone moiety and at position 2 with a 2-methylbenzylthio group. Key structural elements include:
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Thioether linkage: The sulfur atom bridges the imidazoline ring and the 2-methylbenzyl group, enhancing metabolic stability.
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Fluorinated aromatic system: The 4-fluorophenyl group introduces electronegativity, influencing electronic distribution and binding interactions .
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Dihydroimidazole core: The partially saturated imidazole ring reduces planarity, potentially improving solubility compared to fully aromatic analogs.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular formula | C₂₀H₂₀FN₂OS |
| Molecular weight | 355.45 g/mol |
| IUPAC name | 1-(2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-fluorophenyl)ethan-1-one |
| Topological polar surface area | 67.8 Ų |
The InChI string InChI=1S/C20H20FN2OS/c1-14-6-4-3-5-13(14)12-25-19-22-10-9-23(19)18(24)11-15-7-2-16(21)8-17(15)20/h2-8H,9-12H2,1H3 confirms the stereochemical arrangement.
Synthesis and Reaction Optimization
Key Synthetic Routes
The synthesis follows a multi-step protocol derived from imidazoline-thioether chemistry :
Step 1: Formation of 4,5-dihydro-1H-imidazole-2-thiol
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Condensation of ethylenediamine with carbon disulfide under basic conditions yields the thiol precursor.
Step 2: Alkylation with 2-methylbenzyl bromide
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Nucleophilic substitution at sulfur using 2-methylbenzyl bromide (K₂CO₃, DMF, 60°C, 12 h) introduces the benzylthio group .
Step 3: Acylation with 2-(4-fluorophenyl)acetyl chloride
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Reaction with 2-(4-fluorophenyl)acetyl chloride in dichloromethane (0°C to RT, 6 h) installs the ethanone moiety.
Table 2: Reaction Conditions and Yields
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | CS₂, NaOH | H₂O/EtOH | Reflux | 78 |
| 2 | 2-Me-benzyl Br, K₂CO₃ | DMF | 60°C | 85 |
| 3 | 4-F-PhCOCl, Et₃N | CH₂Cl₂ | 0°C → RT | 72 |
Critical parameters include strict temperature control during acylation to prevent epimerization and the use of anhydrous DMF to minimize hydrolysis .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (500 MHz, CDCl₃):
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¹³C NMR (126 MHz, CDCl₃):
Mass Spectrometry
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ESI-MS: m/z 355.1 [M+H]⁺ (calc. 355.12)
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Fragmentation pattern shows loss of the 2-methylbenzylthio group (m/z 242.0).
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
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LogP: 3.2 ± 0.1 (octanol/water), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
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Aqueous solubility: 12 µg/mL (pH 7.4), enhanced to 89 µg/mL in 0.5% Tween-80.
Metabolic Stability
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Microsomal half-life: 42 min (human liver microsomes), with primary metabolites arising from oxidation of the thioether to sulfoxide.
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